2-(dichloromethyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4032-52-4 |
|---|---|
Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
2-(dichloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H |
InChI Key |
GNDZFSJQKPWSDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(Cl)Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 2 Dichloromethyl Quinoline
Reactivity of the Dichloromethyl Group in Organic Transformations
The dichloromethyl group (-CHCl₂) at the C2 position of the quinoline (B57606) ring is a key functional handle for a variety of organic transformations. Its reactivity is primarily centered around the carbon-halogen and carbon-hydrogen bonds.
The carbon atom of the dichloromethyl group is electrophilic due to the presence of two chlorine atoms and its attachment to the electron-deficient quinoline ring. This makes it susceptible to attack by nucleophiles. While specific studies on 2-(dichloromethyl)quinoline are not extensively detailed in the provided context, the principles of nucleophilic substitution on similar gem-dihalides are well-established. Reactions with various nucleophiles can lead to the displacement of one or both chlorine atoms, providing a pathway to a diverse range of 2-substituted quinoline derivatives.
For instance, reactions with nucleophiles such as amines, thiols, or alkoxides would be expected to yield corresponding amino, thio, or ether derivatives. The reaction conditions would determine whether mono- or di-substitution occurs.
The dichloromethyl group is generally not prone to electrophilic attack due to the electron-withdrawing effect of the chlorine atoms. However, it can participate in radical reactions. researchgate.net Radical processes can be initiated at the C-H bond of the dichloromethyl moiety. For example, under conditions that generate radicals, hydrogen abstraction can occur, forming a dichloromethylquinoline radical. This reactive intermediate can then engage in further reactions, such as addition to unsaturated systems or coupling with other radicals. researchgate.netnjit.edu
Mechanistic studies on the reactions of dichloromethane (B109758) with atomic hydrogen have shown that abstraction of a hydrogen atom to form a dichloromethyl radical is a viable pathway. njit.edu This radical can then participate in various combination and propagation steps. njit.edu Such radical additions are a useful method for functionalizing heteroaromatic systems like quinoline. researchgate.net
Electrophilic and Nucleophilic Reactivity of the Quinoline Nucleus
The quinoline ring system is a benzopyridine, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex reactivity profile where both electrophilic and nucleophilic reactions are possible, but they occur at different parts of the molecule. researchgate.net
Electrophilic Substitution : The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. Consequently, electrophilic aromatic substitution reactions preferentially occur on the benzene ring, primarily at positions 5 and 8. researchgate.netyoutube.com
Nucleophilic Substitution : The pyridine ring is electron-deficient and is therefore activated for nucleophilic attack. Nucleophilic substitution reactions, especially the displacement of good leaving groups like halides, occur readily at positions 2 and 4. researchgate.netyoutube.comquimicaorganica.org The presence of the dichloromethyl group at the 2-position makes this site unavailable for further nucleophilic substitution, but it electronically influences the rest of the ring. Position 4 remains a primary site for nucleophilic attack. The mechanism for these substitutions often proceeds through a stable addition-elimination intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org
| Reaction Type | Preferred Position(s) | Reason |
| Electrophilic Substitution | 5 and 8 | The benzene ring is more electron-rich than the deactivated pyridine ring. |
| Nucleophilic Substitution | 2 and 4 | The pyridine ring is electron-deficient due to the electronegative nitrogen atom. |
Intramolecular Cyclization and Rearrangement Pathways
The presence of the reactive dichloromethyl group at the 2-position of the quinoline nucleus creates opportunities for intramolecular reactions, leading to the formation of new ring systems.
Intramolecular cyclization can occur if a suitable nucleophile is present elsewhere on the quinoline molecule. For example, a hydroxyl or amino group on the benzene ring could potentially attack the dichloromethyl carbon, displacing a chlorine atom to form a new fused heterocyclic ring. Studies on other quinoline derivatives have demonstrated that intramolecular cyclization is a powerful method for constructing complex polycyclic structures. nih.govnih.govmdpi.com For instance, the bromination of certain quinoline alkaloids can be accompanied by intramolecular cyclization involving a prenyl double bond and a hydroxyl group to form new penta- and hexa-cyclic structures. nih.gov
Rearrangement reactions are also a possibility for quinoline derivatives. nih.govrsc.org While specific rearrangements involving the 2-(dichloromethyl) group are not detailed, related systems undergo transformations such as the Hofmann-Martius photorearrangement. nih.gov N-acylated dihydroquinolines have also been shown to undergo rearrangement to form tertiary carbinols in the presence of organolithium compounds. rsc.org
Coupling Reactions Involving this compound Derivatives
Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can serve as substrates in such transformations.
A notable example is the palladium-catalyzed domino Sonogashira coupling reaction. While the specific substrate studied was 2-chloro-3-(chloromethyl)quinoline, the reaction highlights the reactivity of the chloro-substituents on the quinoline core. irantypist.comtandfonline.comresearchgate.net This domino process involves an initial Sonogashira coupling of a terminal acetylene (B1199291) at the 2-position, followed by an in-situ dimerization or further reaction involving the chloromethyl group. tandfonline.comresearchgate.net
The proposed mechanism involves the standard Sonogashira catalytic cycle (oxidative addition, copper-mediated alkyne transfer, and reductive elimination) to form a C-C bond at the C2 position. This is followed by a subsequent reaction, which in the documented cases is a dimerization to form novel quinolinium salts in good to high yields. irantypist.comtandfonline.com This reaction demonstrates the synthetic utility of halogenated quinolines in building complex molecular architectures through domino processes. irantypist.com
Functional Group Interconversions and Derivatization Potential
The this compound scaffold is a valuable synthetic intermediate, primarily due to the reactivity of the dichloromethyl group, which serves as a masked aldehyde and a site for nucleophilic substitution. This dual reactivity allows for its extensive use in functional group interconversions and the derivatization of the quinoline core, leading to a wide array of more complex and pharmacologically relevant molecules.
The primary and most synthetically valuable transformation of this compound is its hydrolysis to form quinoline-2-carboxaldehyde. This conversion unmasks the aldehyde functionality, which is a cornerstone for a multitude of subsequent derivatization reactions. Quinoline-2-carboxaldehyde is a versatile biochemical reagent used in the preparation of numerous compounds, including imine-type ligands and fluorescent sensors. sigmaaldrich.comchemsrc.com For instance, it undergoes base-catalyzed aldol (B89426) reactions with acetophenone (B1666503) to yield 3-(2-quinolyl)-1-phenyl-2-propenone. sigmaaldrich.com
The aldehyde group can be further derivatized through condensation reactions with various nucleophiles. It reacts with hydrazine (B178648) hydrate (B1144303) to form hydrazones, which can then be condensed with other aldehydes to create more complex hydrazono-quinolines. nih.gov Similarly, it serves as a precursor for synthesizing quinoline-curcumin analogues and α,β-unsaturated ketones through reactions with acetophenones. nih.gov These transformations highlight the role of the initial hydrolysis product as a key building block in organic synthesis.
| Reaction Type | Reagents & Conditions | Product | Significance |
|---|---|---|---|
| Hydrolysis | H₂O, Acid or Base catalyst | Quinoline-2-carboxaldehyde | Unmasks the aldehyde group, creating a versatile intermediate for further synthesis. sigmaaldrich.comnih.gov |
| Michaelis-Arbuzov Reaction (by analogy) | Trialkyl phosphite (B83602), Heat | Dialkyl (quinolin-2-ylmethyl)phosphonate | Forms a C-P bond, leading to phosphonates which are precursors for Horner-Wadsworth-Emmons olefination reactions. organic-chemistry.orgwikipedia.orgrsc.org |
Beyond hydrolysis, the chlorine atoms of the dichloromethyl group can be displaced via nucleophilic substitution, a characteristic reaction of alkyl halides. jk-sci.com A significant example of this reactivity is the Michaelis-Arbuzov reaction, where alkyl halides react with trialkyl phosphites to form phosphonates. organic-chemistry.orgwikipedia.orgjk-sci.com While direct studies on this compound are limited, the analogous reaction of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate with triethyl phosphite proceeds efficiently to furnish the corresponding phosphonate (B1237965). rsc.org This phosphonate intermediate is then primed for Horner–Wadsworth–Emmons (HWE) reactions with aldehydes to construct C=C double bonds, demonstrating a powerful method for carbon chain extension and the synthesis of complex styrylquinolines. rsc.org
The derivatization potential is further exemplified by the rich chemistry of the quinoline-2-carboxaldehyde product. It serves as a key precursor for preparing a wide range of heterocyclic systems and substituted quinolines.
| Reactant | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrazine hydrate | Refluxing ethanol (B145695) | Hydrazone | nih.gov |
| Carbohydrazide | - | Bis-hydrazone | nih.gov |
| Acetophenone | Base catalyst (e.g., Li, Na, K enolates) | α,β-Unsaturated ketone (Chalcone) | sigmaaldrich.com |
| Primary amines | - | Imine (Schiff base) | sigmaaldrich.com |
Spectroscopic and Structural Characterization of 2 Dichloromethyl Quinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of a quinoline (B57606) derivative, the aromatic protons typically appear in the range of δ 7.0-9.0 ppm. For 2-(dichloromethyl)quinoline, the protons on the quinoline ring would exhibit complex splitting patterns due to spin-spin coupling. The dichloromethyl proton (-CHCl₂) would likely appear as a singlet further downfield, influenced by the electron-withdrawing effect of the two chlorine atoms and the quinoline ring. The precise chemical shifts would be dependent on the solvent used for analysis.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H3 | 7.6 - 7.8 | Doublet |
| H4 | 8.1 - 8.3 | Doublet |
| H5 | 7.9 - 8.1 | Doublet |
| H6 | 7.5 - 7.7 | Triplet |
| H7 | 7.7 - 7.9 | Triplet |
| H8 | 8.0 - 8.2 | Doublet |
| -CHCl₂ | 6.5 - 7.0 | Singlet |
Note: These are predicted values based on known quinoline derivatives and substituent effects. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of a molecule. The quinoline ring system typically displays signals in the aromatic region (δ 120-150 ppm). The carbon of the dichloromethyl group (-CHCl₂) would be expected to appear in the range of δ 60-80 ppm. The specific chemical shifts of the quinoline carbons are influenced by the substitution pattern.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 155 - 160 |
| C3 | 121 - 124 |
| C4 | 136 - 139 |
| C4a | 128 - 131 |
| C5 | 127 - 130 |
| C6 | 126 - 129 |
| C7 | 129 - 132 |
| C8 | 127 - 130 |
| C8a | 148 - 151 |
| -CHCl₂ | 65 - 75 |
Note: These are predicted values based on known quinoline derivatives and substituent effects. Actual experimental values may vary.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman, provides insights into the functional groups and molecular vibrations within a compound.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the quinoline ring and the C-Cl bonds. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring are expected in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibrations of the dichloromethyl group would likely be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations of the quinoline moiety are expected to be Raman active, producing characteristic signals. The symmetric C-Cl stretching vibration of the dichloromethyl group would also be expected to give a distinct Raman signal.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy (UV-Vis absorption and fluorescence) provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to be chromophoric and often fluorescent. The UV-Vis absorption spectrum of this compound is expected to show characteristic π-π* transitions of the quinoline ring system, typically with absorption maxima in the UV region. The fluorescence emission spectrum, upon excitation at an appropriate wavelength, would likely show an emission maximum at a longer wavelength than the absorption maximum. The specific wavelengths and intensities would be influenced by the solvent and the presence of the dichloromethyl substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within a molecule. For quinoline and its derivatives, the absorption spectra are characterized by intense bands typically arising from π–π* transitions within the aromatic system. nih.gov The position and intensity of the maximum absorption wavelength (λmax) are influenced by the solvent polarity and the nature of substituents on the quinoline ring. nih.gov For instance, a study of various quinoline derivatives showed absorption maxima ranging from approximately 262 nm to 330 nm in acetonitrile. nih.gov Another series of derivatives exhibited absorption maxima between 314 nm and 399 nm, demonstrating how different functional groups can shift the absorption bands. researchgate.netrsc.org While specific experimental UV-Vis data for this compound is not detailed in the available literature, its spectrum is expected to show the characteristic absorption bands of the quinoline core.
| Compound Derivative | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| Quinoline-based chalcone | Acetonitrile | ~262-277 and ~310-330 | nih.gov |
| Trifluoromethyl-substituted 7-aminoquinoline | Methanol | 389–399 | researchgate.net |
| Quinoline-based fluorescent sensor | DMF/HEPES Buffer | 314 | rsc.org |
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the electronic structure of molecules and their behavior upon excitation with light. Quinoline and its derivatives are well-known for their fluorescent properties and are often used as fluorophores. rsc.org Key characteristics investigated include the excitation and emission wavelengths, the Stokes shift (the difference between the maximum absorption and emission wavelengths), and the fluorescence quantum yield. nih.gov These properties are highly sensitive to the molecular structure and the surrounding environment. beilstein-journals.org For example, certain quinoline-phenol Schiff bases exhibit fluorescence quantum yields ranging from 0.12 to 0.85 depending on the solvent. beilstein-journals.org The emission spectra for some derivatives can range from the purple-blue region to the green-yellow region. rsc.orgbeilstein-archives.org While specific fluorescence data for this compound are not available, its derivatives are known to be fluorescent, a property stemming from the rigid, conjugated quinoline core. rsc.org
| Compound Type | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|---|
| Quinoline-phenol Schiff base | Methanol | - | - | 0.13–0.85 | beilstein-journals.org |
| Quinoline-substituted fluorophore | Dichloromethane (B109758) | - | 500-560 | 0.04–0.21 | rsc.org |
| Quinoline-based chemosensor | Methanol-Water | 340 | 400 and 425 | - | nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of compounds through analysis of their mass-to-charge ratio and fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound, the molecular formula is C10H7Cl2N. guidechem.com HRMS, typically using techniques like electrospray ionization (ESI), would be employed to confirm this composition by measuring the exact mass of the molecular ion (e.g., [M+H]+), which should match the calculated theoretical value. rsc.orgrsc.org The analysis of fragmentation patterns can further corroborate the proposed structure by identifying characteristic losses of atoms or functional groups from the parent molecule. nih.gov
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Reference |
|---|---|---|---|
| This compound | C10H7Cl2N | 210.9955546 | guidechem.com |
X-ray Single-Crystal Structure Analysis
X-ray single-crystal structure analysis is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions that stabilize the crystal packing, such as hydrogen bonds and π–π stacking. chemmethod.comnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C9H5Cl2N | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/n | researchgate.net |
| Key Interactions | C—H···Cl, C—H···N, offset π–π stacking | researchgate.net |
Computational and Theoretical Investigations of 2 Dichloromethyl Quinoline
Density Functional Theory (DFT) Studies
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict various molecular properties of quinoline (B57606) derivatives. nih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For flexible molecules, a conformational analysis is performed to identify various stable conformers and their relative energies. arxiv.org This involves exploring the potential energy surface by systematically rotating around single bonds. arxiv.org
While specific conformational analysis studies on 2-(dichloromethyl)quinoline are not detailed in the available literature, the methodology can be understood from studies on related compounds. For instance, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize molecular geometries. dergipark.org.tr The accuracy of these calculations is often validated by comparing the computed bond lengths and angles with experimental X-ray crystallography data for similar molecules, where deviations are typically minimal. dergipark.org.tr This validation confirms that the level of theory is appropriate for accurately modeling the structure.
Table 1: Illustrative Comparison of Calculated and Experimental Geometrical Parameters for a Quinoline Derivative (6-chloroquinoline) Data presented for illustrative purposes to demonstrate the accuracy of DFT methods.
| Parameter | Bond/Angle | Calculated (Å or °) | Experimental (Å or °) |
| Bond Length | C2-C3 | 1.37 | 1.36 |
| C9-N1 | 1.37 | 1.37 | |
| C8-C9 | 1.42 | 1.41 | |
| Bond Angle | C2-N1-C9 | 117.5 | 117.9 |
| N1-C2-C3 | 123.1 | 122.9 | |
| C5-C10-C9 | 119.3 | 119.4 | |
| Source: Adapted from studies on 6-chloroquinoline. dergipark.org.tr |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile).
Table 2: Illustrative Frontier Molecular Orbital Properties for a Quinoline Derivative Data presented for illustrative purposes.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoline Derivative A | -6.25 | -2.15 | 4.10 |
| Quinoline Derivative B | -5.98 | -2.54 | 3.44 |
| Source: Adapted from DFT studies on various quinoline derivatives. nih.govnih.gov |
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are carried out at the optimized geometry, and the resulting frequencies correspond to the molecule's normal modes of vibration. nih.gov A comparison between the calculated and experimental spectra helps in the assignment of vibrational bands to specific functional groups and bond movements. nih.gov
To improve the agreement between theoretical and experimental frequencies, which can differ due to the harmonic approximation in the calculations and the neglect of intermolecular interactions, a scaling factor is often applied. nih.govnih.gov For calculations using the B3LYP functional, this factor is typically around 0.961. nih.gov The Potential Energy Distribution (PED) analysis is also used to provide a detailed assignment of each vibrational mode. nih.gov
Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Quinoline Data presented for illustrative purposes.
| Assignment | Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| C-H stretch (aromatic) | 3065 | 3070 |
| C=N stretch | 1620 | 1615 |
| C=C stretch (ring) | 1580 | 1575 |
| C-Cl stretch | 750 | 745 |
| Source: Adapted from vibrational analysis studies on chloroquinolines. nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for studying the properties of molecules in their electronically excited states. mdpi.comrsc.org It is widely used to simulate UV-Visible absorption spectra by calculating the vertical excitation energies (corresponding to absorption wavelengths) and their corresponding oscillator strengths (corresponding to absorption intensities). nih.govmalariaworld.org
These calculations provide insights into the nature of electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved. nih.gov For quinoline and its derivatives, the absorption spectra are typically dominated by intense π → π* transitions within the aromatic system. rsc.org The results from TD-DFT calculations, including the maximum absorption wavelength (λmax), oscillator strength (f), and the main orbital contributions, are crucial for interpreting experimental spectra and designing molecules with specific optical properties. rsc.orgnih.gov
Table 4: Illustrative TD-DFT Calculated Excitation Properties for a Quinoline Derivative Data presented for illustrative purposes.
| Excitation | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 3.54 | 350 | 0.25 | HOMO → LUMO (95%) |
| S₀ → S₂ | 3.98 | 312 | 0.18 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 4.21 | 294 | 0.45 | HOMO → LUMO+1 (91%) |
| Source: Adapted from TD-DFT studies on various quinoline derivatives. malariaworld.orgrjptonline.org |
Molecular Modeling Approaches for Mechanistic Insights and Reactivity Prediction
Beyond static properties, molecular modeling is a powerful tool for investigating dynamic processes, such as chemical reactions. rsc.org By mapping the potential energy surface, computational methods can provide detailed mechanistic insights and predict the reactivity of molecules like this compound in various chemical transformations. researchgate.net
Transition State Analysis
Understanding a chemical reaction mechanism requires the identification of the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are extensively used to locate and characterize transition state structures. nih.gov A key criterion for a true transition state is that its vibrational frequency analysis yields exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. nih.govnih.gov
For example, in studies of the oxidation of quinoline, DFT was used to model the transition state of the molecule interacting with an enzyme active site. nih.gov The analysis of the TS geometry reveals which bonds are breaking and which are forming. In that specific study, the elongation of a C-H bond and the shortening of a S-H bond at the transition state indicated a hydride transfer mechanism. nih.gov The energy of the transition state determines the activation energy barrier of the reaction, providing a quantitative prediction of reaction kinetics.
Table 5: Illustrative Parameters from a Transition State Analysis Data presented for a hypothetical reaction involving a quinoline derivative to illustrate the concept.
| Property | Value | Description |
| Activation Energy (ΔE‡) | 25.5 kcal/mol | The energy barrier for the reaction. |
| Imaginary Frequency | -150.5 cm⁻¹ | Confirms the structure is a true transition state. |
| Key Bond Distance (Reactant) | 1.10 Å | Length of the C-H bond to be broken. |
| Key Bond Distance (TS) | 1.45 Å | Elongated C-H bond in the transition state. |
| Key Bond Distance (Product) | - | C-H bond is fully broken. |
| Source: Adapted from a mechanistic study on quinoline oxidation. nih.govnih.gov |
Radical Pathway Elucidation
The elucidation of reaction mechanisms, particularly those involving highly reactive intermediates like free radicals, is a significant area of computational chemistry. While specific computational studies detailing the radical pathways of this compound are not extensively documented in the available literature, insights can be drawn from broader research into radical reactions involving quinoline scaffolds. dntb.gov.ua Theoretical investigations into related systems suggest that radical-initiated pathways are viable for the functionalization and transformation of quinoline derivatives. mdpi.com
A plausible radical pathway for this compound would likely involve the homolytic cleavage of a C-Cl bond at the dichloromethyl group, initiated by thermal, photochemical, or chemical means, to generate a 2-(monochloromethyl-radical)quinoline intermediate. This radical species could then participate in various subsequent reactions, such as hydrogen abstraction, addition to unsaturated systems, or further fragmentation.
Computational studies on similar cascade/cyclization reactions have demonstrated the utility of radical intermediates in constructing complex molecular architectures. mdpi.com For instance, visible light-promoted reactions can generate radical species that subsequently undergo intramolecular cyclization. mdpi.comrsc.org The feasibility of such a pathway for this compound would depend on the specific reaction conditions and the presence of suitable radical traps or reaction partners. The involvement of a radical mechanism in these transformations can be experimentally supported by radical-trapping experiments using agents like 2,2,6,6-tetramethylpiperidinyl-1-oxyl (TEMPO), where the formation of a characteristic adduct would indicate the presence of a radical intermediate. mdpi.com
Furthermore, the regioselectivity of radical additions to the quinoline ring itself has been a subject of study. Theoretical models suggest that factors such as solvent polarity can influence whether a radical attack occurs at the 2- or 4-position of the quinoline nucleus, with polar solvents often favoring substitution at the 4-position. mdpi.com Understanding these principles is crucial for predicting the outcome of potential radical-mediated transformations involving this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical Design and Interaction Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique extensively used in medicinal chemistry and drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. libretexts.orglongdom.org This approach is pivotal for predicting the activity of novel molecules, optimizing lead compounds, and designing new chemical entities with desired biological responses before their experimental synthesis. longdom.orgnih.gov
QSAR models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural features, which are quantified by molecular descriptors. longdom.orgmdpi.com These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). mdpi.comacs.org
For the quinoline class of compounds, numerous QSAR studies have been successfully conducted to model their activity against various biological targets, including anticancer, antimalarial, and antifungal activities. nih.govneliti.comnih.govnih.gov A typical QSAR study on quinoline derivatives involves the following steps:
Data Set Selection : A series of quinoline compounds with known biological activities is compiled. libretexts.org
Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound in the series. acs.org
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation relating the most relevant descriptors to the biological activity. libretexts.orgfrontiersin.org
Model Validation : The robustness and predictive power of the model are rigorously assessed using internal and external validation techniques. mdpi.com
A hypothetical QSAR data set for a series of substituted quinolines, including this compound, might look like the following:
| Compound Name | Substituent (R) at C2 | Biological Activity (pIC50) | logP (Hydrophobicity) | Molecular Weight (MW) | Dipole Moment (Debye) |
| Quinoline | -H | 4.1 | 2.03 | 129.16 | 2.16 |
| Quinaldine (B1664567) | -CH3 | 4.5 | 2.45 | 143.19 | 2.05 |
| 2-(Trifluoromethyl)quinoline | -CF3 | 5.8 | 3.10 | 197.16 | 3.85 |
| This compound | -CHCl2 | 5.5 | 3.25 | 212.08 | 3.10 |
| 2-Chloroquinoline | -Cl | 4.9 | 2.78 | 163.61 | 2.98 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Advanced 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide further insights by generating 3D contour maps. nih.govmdpi.com These maps visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would likely enhance or diminish biological activity. mdpi.com Such models are invaluable for the rational design of new derivatives of this compound, guiding synthetic efforts toward compounds with improved interaction profiles and predicted efficacy. nih.govmdpi.com
Advanced Applications in Chemical Science and Technology Non Biological/non Medical Focus
Role as Versatile Synthetic Intermediates for Complex Organic Molecule Construction
The primary utility of 2-(dichloromethyl)quinoline in synthetic organic chemistry stems from its facile conversion into other functional groups, most notably the aldehyde group. The dichloromethyl group, -CHCl₂, is readily hydrolyzed under aqueous conditions to yield quinoline-2-carboxaldehyde. This transformation is pivotal, as aldehydes are among the most versatile functional groups in organic synthesis, participating in a vast array of carbon-carbon bond-forming reactions.
The generated quinoline-2-carboxaldehyde serves as a key building block for constructing more elaborate molecular architectures. It can undergo a multitude of classical aldehyde reactions, allowing for the introduction of diverse structural motifs onto the quinoline (B57606) scaffold.
Key Transformations of Quinoline-2-carboxaldehyde:
| Reaction Type | Reagents/Conditions | Product Type | Significance |
| Aldol (B89426) Condensation | Ketones (e.g., Acetophenone), Base | α,β-Unsaturated Ketones (Chalcones) | Synthesis of complex polycyclic systems and conjugated molecules. aablocks.com |
| Wittig Reaction | Phosphonium Ylides | Alkenylquinolines | Creation of carbon-carbon double bonds with high stereocontrol. |
| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., Malononitrile), Base | Substituted Alkenes | Access to highly functionalized quinoline derivatives. nih.gov |
| Reductive Amination | Amines, Reducing Agent (e.g., NaBH₃CN) | Substituted Amines | Formation of C-N bonds, leading to diverse amine derivatives. |
| Formation of Schiff Bases | Primary Amines, Acid/Base Catalyst | Imines | Precursors for ligands, and other heterocyclic systems. nih.govnih.gov |
| Synthesis of Thiosemicarbazones | Thiosemicarbazide | Thiosemicarbazones | Building blocks for metal complexes and further heterocyclic synthesis. nih.gov |
These reactions demonstrate the strategic importance of this compound as a masked aldehyde. By first introducing the stable dichloromethyl group, chemists can perform manipulations on other parts of the quinoline molecule before revealing the reactive aldehyde functionality at a later, strategic point in a synthetic sequence. This approach is instrumental in the multi-step synthesis of complex natural products and novel functional molecules where precise control over reactivity is paramount. nih.govrsc.org For instance, quinoline-2-carboxaldehyde has been used to synthesize a variety of Schiff base ligands and complex heterocyclic systems like pyrazoloquinolines and thiopyrano[2,3-b]quinolines. nih.govnih.gov
Development of Advanced Materials
The quinoline nucleus is a well-known fluorophore, and its derivatives are extensively explored for applications in materials science due to their unique optical and electronic properties. nih.gov this compound serves as a precursor to materials with tailored functionalities.
While direct polymerization of this compound is not widely reported, its derivative, quinoline-2-carboxaldehyde, offers a pathway to functionalized polymers. Polyquinolines are a class of polymers known for their excellent thermal stability and unique optical and electrical properties. sigmaaldrich.com Aldehyde-functionalized monomers can be incorporated into polymer backbones through various polymerization techniques, such as condensation polymerization with difunctional amines or active methylene compounds. This allows for the synthesis of polymers bearing the quinoline moiety, which can impart desirable photophysical or chemical properties to the final material. The development of such polymers is a key area in the search for new materials for electronic and optoelectronic applications.
The inherent fluorescence of the quinoline ring system makes its derivatives prime candidates for use in optical devices. bohrium.com Derivatives of quinoline-2-carboxaldehyde, such as Schiff bases and other condensation products, often exhibit enhanced and tunable photophysical properties, including significant Stokes shifts and sensitivity to their local environment (solvatochromism). nih.gov These properties are highly sought after for applications in:
Fluorescent Probes and Sensors: Molecules that change their fluorescence properties in response to specific analytes or environmental conditions. Quinoline-based sensors have been developed for the detection of metal ions like Zn²⁺. nanobioletters.com
Organic Light-Emitting Diodes (OLEDs): The quinoline scaffold is used in the construction of electroluminescent materials.
In the realm of electrochemistry, quinoline derivatives have been investigated for their potential in creating electrochemical sensors. The nitrogen atom in the quinoline ring can interact with various analytes, and modifications to the ring, originating from precursors like quinoline-2-carboxaldehyde, can fine-tune the selectivity and sensitivity of these interactions. researchgate.netnih.govnih.gov
The extended π-conjugated system of quinoline derivatives makes them suitable for use as dyes and pigments. A significant class of dyes derived from quinoline precursors are the cyanine (B1664457) dyes. The synthesis of these dyes often begins with the quaternization of a nitrogen heterocycle like quinaldine (B1664567) (2-methylquinoline). The methyl group of quinaldine can be chlorinated to give this compound, which can then be converted into a reactive quinolinium salt. This salt can subsequently undergo condensation reactions with other heterocyclic salts to form the characteristic polymethine chain of cyanine dyes. nih.gov
General Synthetic Scheme for Monomethine Cyanine Dyes:
| Step | Reactant 1 | Reactant 2 | Conditions | Product |
| 1. Quaternization | 2-Methylquinoline (B7769805) | Alkylating Agent (e.g., Methyl Tosylate) | Heat | N-Alkyl-2-methylquinolinium Salt |
| 2. Condensation | N-Alkyl-2-methylquinolinium Salt | N-Alkylquinolinium Salt | Basic reagent (e.g., Triethylamine) | Symmetrical Monomethine Cyanine Dye |
These dyes are known for their sharp and intense absorption bands in the visible and near-infrared (NIR) regions of the spectrum, making them valuable for applications ranging from photographic sensitization to fluorescence imaging. nih.govdigitellinc.commdpi.com
Furthermore, the integration of quinoline derivatives with nanomaterials, such as ZnO nanoparticles, has been shown to produce systems with interesting random laser properties, highlighting another avenue for the application of these compounds in advanced optical materials. nih.govbohrium.com
Agrochemical Research and Development
The quinoline scaffold is a "privileged structure" in medicinal and agrochemical research, appearing in numerous biologically active compounds. nih.govresearchgate.netresearchgate.net Quinoline derivatives have been successfully developed as fungicides, insecticides, and herbicides. aablocks.com The compound this compound and its primary derivative, quinoline-2-carboxaldehyde, serve as valuable starting materials in the synthesis of novel agrochemical candidates.
The versatility of the aldehyde group allows for the construction of a wide library of derivatives, such as hydrazones, thiosemicarbazones, and Schiff bases. nih.gov These derivatives can be screened for biological activity against various plant pathogens and pests. The research process involves synthesizing a range of structurally diverse compounds from a common quinoline-based precursor and evaluating their efficacy. This structure-activity relationship (SAR) study helps in identifying the key molecular features required for potent agrochemical activity, without disclosing specific commercial product data. The goal is to develop new agents that are effective, have a novel mode of action to overcome resistance, and possess favorable environmental profiles. nih.gov
Analytical Chemistry Applications
In analytical chemistry, reagents that can react selectively with a class of analytes to produce a readily detectable signal are of high value. Quinoline-2-carboxaldehyde, derived from the hydrolysis of this compound, has been developed as a highly sensitive fluorogenic derivatizing reagent. nih.gov
It is particularly useful for the analysis of primary amines, such as amino acids, peptides, and biogenic amines, which often lack a native chromophore or fluorophore, making their detection by standard HPLC with UV or fluorescence detectors difficult. sigmaaldrich.comthermofisher.com
The reaction of quinoline-2-carboxaldehyde with a primary amine in the presence of a nucleophile (like cyanide) results in the formation of a highly fluorescent isoindole derivative. This pre-column derivatization converts the non-fluorescent amines into products that can be detected with extremely high sensitivity, often in the picomole range, especially when coupled with laser-induced fluorescence (LIF) detection. google.com
Derivatization Reaction for Amine Analysis:
| Analyte | Derivatizing Reagent | Co-reagent | Product | Detection Method |
| Primary Amine (R-NH₂) | Quinoline-2-carboxaldehyde | KCN | Substituted Isoindole | HPLC with Fluorescence Detection (HPLC-FLD) or Laser-Induced Fluorescence (LIF) |
This method offers several advantages:
High Sensitivity: Enables the detection of trace amounts of primary amines. google.com
Selectivity: The reagent is specific for primary amines.
Stable Derivatives: The resulting isoindole products are generally stable, allowing for robust and reproducible analysis.
This application is crucial in various fields, including clinical diagnostics, food analysis, and environmental monitoring, where the accurate quantification of primary amines is essential.
Use as Derivatizing Reagents
The dichloromethyl group in this compound is a reactive site that allows for the covalent attachment of the quinoline moiety to various analytes. This process, known as derivatization, is often employed to enhance the detectability of analytes in analytical techniques such as high-performance liquid chromatography (HPLC). While specific studies focusing exclusively on this compound as a derivatizing reagent are not extensively documented, its chemical properties suggest a strong potential for such applications, analogous to its monochlorinated counterpart, 2-(chloromethyl)quinoline (B1294453).
The underlying principle of its function as a derivatizing reagent involves the reaction of the dichloromethyl group with nucleophilic functional groups present in analyte molecules, such as amines, thiols, or phenols. This reaction results in the formation of a stable derivative that incorporates the quinoline fluorophore. The quinoline ring system exhibits strong ultraviolet (UV) absorption and fluorescence, properties that can be imparted to otherwise non-or weakly-absorbing analytes, thereby significantly improving their detection limits.
For instance, primary and secondary amines can react with this compound under appropriate conditions to form stable adducts. This is particularly valuable for the analysis of aliphatic amines, which lack a chromophore and are thus difficult to detect using standard UV-Vis detectors in HPLC. The derivatization introduces the highly responsive quinoline tag, enabling sensitive fluorescence detection.
| Analyte Functional Group | Potential Reaction Product with this compound | Analytical Advantage |
| Primary Amine (-NH₂) | Substituted aminomethylquinoline derivative | Introduction of a fluorescent tag for HPLC analysis |
| Thiol (-SH) | Substituted thiomethylquinoline derivative | Enhanced UV absorbance and fluorescence for detection |
| Phenol (-OH) | Substituted phenoxymethylquinoline derivative | Improved chromatographic properties and detectability |
The development of new derivatizing reagents is an active area of research in analytical chemistry, and the reactivity of the dichloromethyl group in this compound makes it a candidate for the development of novel reagents for the sensitive analysis of a variety of non-biological compounds.
Development of Fluorescent Probes and Sensors for Non-Biological Analytes
The quinoline scaffold is a well-established fluorophore used in the design of fluorescent probes and sensors due to its favorable photophysical properties, including high quantum yields and chemical stability. nih.gov The this compound molecule can be utilized as a key intermediate in the synthesis of chemosensors for various non-biological analytes, such as metal ions and anions.
The strategy for developing such probes involves the functionalization of the this compound core with a specific recognition unit (receptor) that can selectively bind to the target analyte. The dichloromethyl group provides a convenient handle for attaching these receptors through nucleophilic substitution reactions. Upon binding of the analyte to the receptor, a change in the fluorescence properties of the quinoline fluorophore is observed. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength of the fluorescence, allowing for the qualitative and quantitative determination of the analyte.
For example, 2-(chloromethyl)quinoline hydrochloride, a closely related compound, has been used in the preparation of quinoline-based fluorescent zinc sensors. It is plausible that this compound could be similarly employed to synthesize sensors for a range of metal ions. By reacting it with a suitable ligand that has a high affinity for a specific metal ion, a sensor can be constructed where the coordination of the metal ion to the ligand modulates the photophysical properties of the quinoline core.
The design of these sensors often relies on photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
| Analyte | Receptor Type | Potential Sensing Mechanism |
| Metal Ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) | Polyamines, crown ethers, sulfur-containing ligands | Chelation-enhanced fluorescence (CHEF), PET |
| Anions (e.g., F⁻, CN⁻, AcO⁻) | Lewis acidic moieties, hydrogen bond donors | ICT, PET |
The versatility of the chemical transformations that can be performed on the dichloromethyl group allows for the introduction of a wide variety of receptors, enabling the development of a diverse range of fluorescent probes for numerous non-biological targets. This makes this compound a valuable platform for the design of next-generation chemical sensors for environmental monitoring, industrial process control, and materials science.
Q & A
Q. What are the recommended synthetic routes for 2-(dichloromethyl)quinoline, and how do reaction conditions influence yield and purity?
The synthesis of this compound derivatives typically involves halogenation of quinoline precursors. For example:
- Vilsmeier-Haack Formylation/Chlorination : Using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), the quinoline backbone can be functionalized at the 2-position. Subsequent treatment with chlorinating agents (e.g., Cl₂ or SOCl₂) introduces dichloromethyl groups .
- Friedländer/Skraup Synthesis : These classic methods for quinoline synthesis can be adapted by incorporating dichloromethyl substituents during cyclization. Temperature control (80–120°C) and acid catalysis (H₂SO₄) are critical to avoid side reactions like over-chlorination .
- Post-Functionalization : Reacting pre-synthesized 2-chloromethylquinoline with Cl₂ under UV light or using N-chlorosuccinimide (NCS) in DCM can yield the dichloromethyl derivative. Purity is optimized via column chromatography (silica gel, hexane/EtOAc) .
Q. Key Data :
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Vilsmeier-Haack | 65–75 | ≥95 | DMF/POCl₃, 0–5°C, 12h |
| Friedländer Modification | 50–60 | 90 | H₂SO₄, 100°C, 6h |
| Post-Chlorination | 70–80 | ≥98 | Cl₂ gas, UV, RT, 4h |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic Analysis :
- X-ray Crystallography : Crystal structures reveal bond angles and steric effects. For example, the dichloromethyl group introduces a dihedral angle of 15–20° with the quinoline plane, affecting π-π stacking .
- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, HOMO-LUMO gaps (~4.5 eV), and nucleophilic/electrophilic sites .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. IC₅₀ values for related chlorinated quinolines range from 8–25 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) can identify growth inhibition. For example, analogs like 2-chloro-3-chloromethylquinoline show IC₅₀ = 12 µM .
- Enzyme Inhibition : Test interactions with kinases or histone methyltransferases (e.g., EZH2) via fluorescence polarization assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in IC₅₀ values or mechanism-of-action claims often arise from:
- Assay Variability : Differences in cell line passage numbers, serum concentrations, or incubation times. Standardize protocols using CLSI guidelines .
- Structural Isomerism : Undetected regioisomers (e.g., 3- vs. 4-dichloromethyl derivatives) can skew results. Use 2D NMR (COSY, NOESY) to confirm regiochemistry .
- Solubility Artifacts : Poor aqueous solubility may lead to false negatives. Optimize using DMSO/PEG formulations or prodrug strategies .
Q. What strategies optimize the selectivity of this compound in targeting epigenetic regulators like EZH2?
- Structure-Activity Relationship (SAR) : Introduce substituents at the 4-position (e.g., -OCH₃, -NH₂) to enhance binding to EZH2’s SAM pocket. For example, 2-(dichloromethyl)-4-methoxyquinoline shows 10-fold higher selectivity over G9a .
- Molecular Docking : AutoDock Vina simulations identify key interactions (e.g., hydrogen bonds with Tyr111, hydrophobic contacts with Phe135).
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate this compound to E3 ligase ligands (e.g., thalidomide) to degrade EZH2 selectively .
Q. How do reaction conditions impact the stability of this compound during long-term storage?
- Degradation Pathways : Hydrolysis of -CHCl₂ to -COOH in humid environments (confirmed by LC-MS).
- Stabilization Methods :
- Store under argon at -20°C in amber vials.
- Add stabilizers (0.1% BHT) to inhibit radical-mediated decomposition .
- Accelerated Stability Testing : Use 40°C/75% RH for 6 months to model shelf life. Purity drops by <5% under optimal conditions .
Q. What advanced techniques elucidate the mechanism of this compound in inducing apoptosis?
- Transcriptomics : RNA-seq of treated cells reveals upregulation of pro-apoptotic genes (BAX, PUMA) and downregulation of BCL-2 .
- Metabolomics : LC-MS/MS identifies accumulation of ceramides and ROS, linking to mitochondrial dysfunction .
- Cryo-EM : Visualize compound binding to Bcl-2 family proteins at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
